

# Elimusertib different cancer types response rates

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## Compound Focus: Elimusertib

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## Elimusertib Monotherapy Response by Cancer Type

Cancer Type	Patient Number (n)	Objective Response Rate (ORR)	Disease Control Rate (DCR)
Gynecologic Cancers	45	2.2% (1 PR)	72.7% [1]
Breast Cancer	19	5.3% (1 PR)	57.9% [1]
Colorectal Cancer (CRC)	24	Not Reported (See caption)	52.2% [1]
Prostate Cancer (CRPC)	19	Not Reported (See caption)	22.2% [1]
ATM Loss (Tumor Agnostic)	36	8.8% (3 PR)	64.7% [1]
All Patients (Dose-Expansion)	143	4.5%	49.3% [2]

> **Note on Data:** Data is sourced from a phase 1b basket expansion trial testing **Elimusertib** 40 mg twice daily on a 3-days-on/4-days-off schedule [1] [2]. For Colorectal and Prostate cancer, the search results did

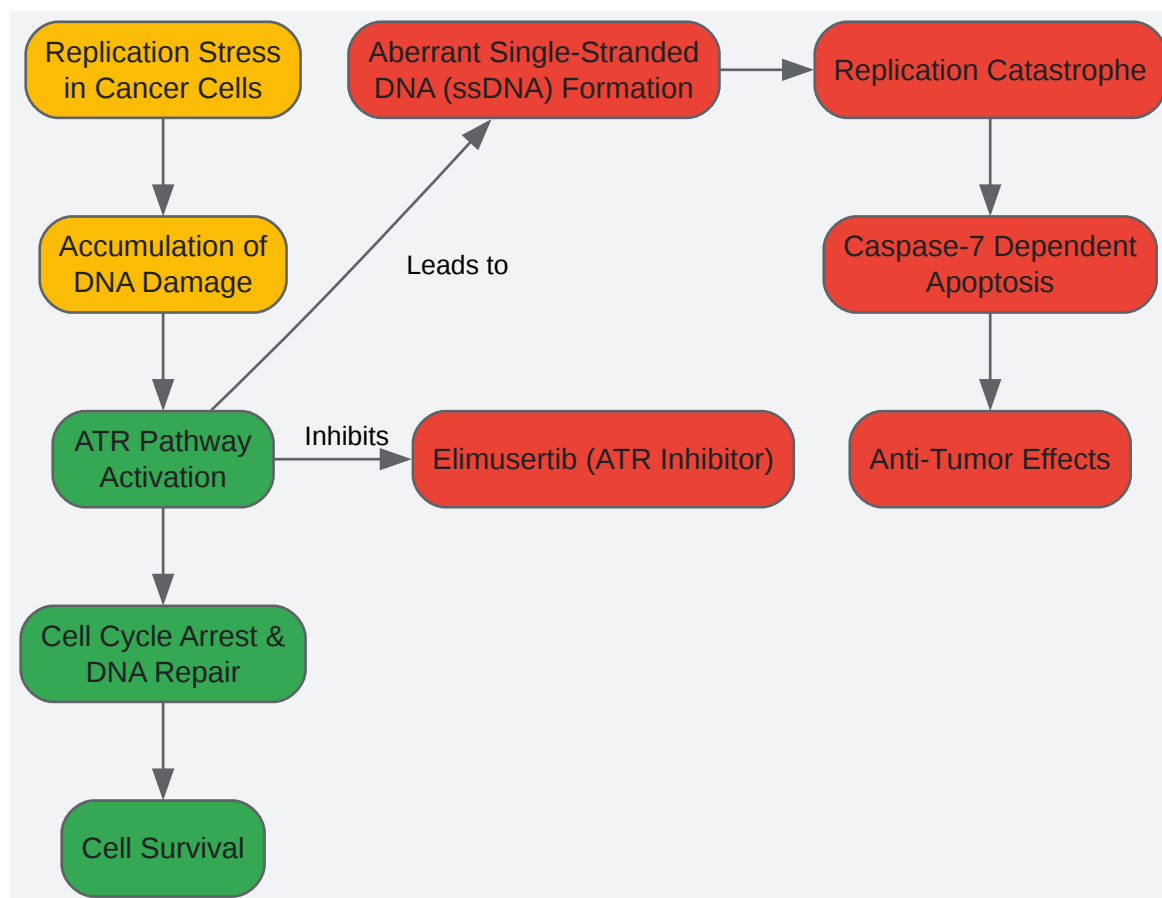
not report a specific ORR but indicated clinical benefit rates of 30.4% and 11.1%, respectively [1]. DCR is defined as the proportion of patients achieving a complete response, partial response, or stable disease.

## Elimusertib's Mechanism of Action and Experimental Evidence

**Elimusertib** is a selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA Damage Response (DDR) [3].

### Detailed Mechanism of Action

The following diagram illustrates how **Elimusertib** induces replication catastrophe and apoptosis in cancer cells.



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## Key Experimental Models and Protocols

The anti-tumor effects and mechanism of **Elimusertib** have been validated through multiple experimental models [3]:

- **In Vitro Models:**

- **Cell Lines:** Studies used breast cancer cell lines (e.g., MDA-MB-453, MDA-MB-231).
- **MTT Assay:** Used to evaluate cell viability and anti-proliferative effects.
- **Colony Formation Assay:** Measured long-term cell survival and reproductive integrity after drug treatment.
- **Flow Cytometry:** Assessed cell cycle distribution and the increase in the sub-G1 population (indicative of apoptosis).
- **Annexin V Assay:** Specifically quantified apoptotic cell death.
- **BrdU Assay:** Measured replicating cells and monitored S-phase progression.
- **Comet Assay (Alkaline & Neutral):** Used to detect single-stranded and double-stranded DNA breaks, respectively.

- **In Vivo Models:**

- **Xenograft Models:** Established by implanting human breast cancer cell lines into immunodeficient mice.
- **Patient-Derived Xenograft (PDX) Models:** Tumors taken directly from patients were implanted into mice, offering a more clinically relevant model for testing efficacy.

## Dosing Schedules and Combination Strategies

- **Dosing Schedules:** Clinical trials have evaluated different schedules to optimize efficacy and manage toxicity. An **alternate schedule (3-days-on/11-days-off)** demonstrated reduced hematologic toxicities (like anemia and neutropenia) compared to the 3-days-on/4-days-off schedule, while maintaining efficacy [1].
- **Combination Therapy:** Preclinical and early clinical studies are exploring **Elimusertib** in combination with other agents. A phase 1b study investigated **Elimusertib** plus the PARP inhibitor **Niraparib** in advanced solid tumors and ovarian cancer, although this trial was terminated/withdrawn [4]. The rationale is to synergistically target complementary DDR pathways.

## Research Gaps and Future Directions

While the data is promising, the overall ORR of 4.5% highlights the need for **predictive biomarkers** beyond ATM status to identify patients most likely to respond [2]. Research is ongoing to define these biomarkers, with early data suggesting that changes in circulating tumor DNA (ctDNA) may potentially predict clinical benefit [2].

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